3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide: is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing isoxazole derivatives involves the (3+2) cycloaddition reaction between nitrile oxides and alkynes.
Regioselective Synthesis: Another method involves the reaction of terminal alkynes with n-butyllithium followed by aldehydes, molecular iodine, and hydroxylamine.
Industrial Production Methods: Industrial production of isoxazole derivatives typically involves large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). recent advancements have focused on developing metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isoxazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of isoxazole rings can lead to the formation of amines or other reduced derivatives.
Substitution: Isoxazoles can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products:
Oxidation: Oxidized isoxazole derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Isoxazole derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is used as a building block in organic synthesis due to its reactivity and ability to form various derivatives .
Biology and Medicine: Isoxazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents .
Industry: In the materials science field, isoxazole derivatives are used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 3,5-Dimethyl-4-nitroisoxazole
- 3,5-Dimethyl-4-phenylisoxazole
- 3,5-Dimethyl-4-isoxazolecarboxylic acid
Uniqueness: 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is unique due to its allyl group, which imparts distinct reactivity and biological activity compared to other isoxazole derivatives .
Biological Activity
3,5-Dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is a compound belonging to the oxazole family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described with the following features:
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
- IUPAC Name : this compound
This compound exhibits a distinctive oxazole ring which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. A notable study evaluated various oxazoles for their cytotoxic effects against multiple cancer cell lines. The findings indicated that compounds with similar structures demonstrated significant inhibitory effects on cancer cell proliferation.
Table 1: Cytotoxic Activity of Oxazole Derivatives
Compound Name | Cell Line Tested | CC50 (µM) |
---|---|---|
3g (Related Oxazole) | HT29 (Colorectal Cancer) | 58.4 |
3e (Related Oxazole) | HT29 | 129.4 |
Cisplatin | HT29 | 47.17 |
5-Fluorouracil | HT29 | 381.16 |
The compound 3g was particularly effective against the HT29 cell line with a CC50 value of 58.4 µM , indicating its potential as a promising candidate for colorectal cancer treatment .
The mechanisms through which oxazole derivatives exert their anticancer effects include:
- Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit various kinases involved in cancer progression, such as Aurora A kinase and Janus kinases (JAKs), which play crucial roles in cell signaling and proliferation.
- Induction of Apoptosis : Oxazoles have been shown to activate the caspase cascade, leading to programmed cell death in malignant cells.
- Inhibition of Angiogenesis : Certain derivatives inhibit the formation of new blood vessels that tumors need for growth, further limiting their proliferation.
Study on Anticancer Activity
A comprehensive study published in Journal of Medicinal Chemistry evaluated a series of oxazolo[5,4-d]pyrimidine derivatives for their anticancer activity. The results indicated that these compounds not only exhibited cytotoxicity but also had lower toxicity against normal human cells compared to standard chemotherapeutics like cisplatin and fluorouracil .
Properties
IUPAC Name |
3,5-dimethyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-5-10-9(12)8-6(2)11-13-7(8)3/h4H,1,5H2,2-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSRNVDWILECJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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